2,5-Dimethylbenzonitrile

Description

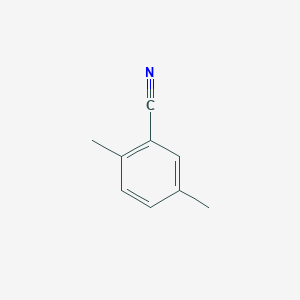

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOQTENKIVKILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160131 | |

| Record name | Benzonitrile, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13730-09-1 | |

| Record name | 2,5-Dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13730-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013730091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZONITRILE, 2,5-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TH0CCO586 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylbenzonitrile for Researchers and Drug Development Professionals

CAS Number: 13730-09-1

This technical guide provides a comprehensive overview of 2,5-Dimethylbenzonitrile, a key chemical intermediate with applications in synthetic chemistry and potential relevance to the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its role as a precursor in the formation of bioactive molecules.

Chemical and Physical Properties

This compound is an aromatic nitrile compound. Its key properties are summarized in the table below for easy reference.[1]

| Property | Value | Source |

| CAS Number | 13730-09-1 | [1][2] |

| Molecular Formula | C₉H₉N | [1][2] |

| Molecular Weight | 131.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzonitrile, 2,5-dimethyl- | [1] |

| Appearance | Not specified (likely liquid or low-melting solid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of an aryl amine followed by displacement with a cyanide nucleophile, typically in the presence of a copper(I) salt.[3][4]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 2,5-Dimethylaniline.

Materials:

-

2,5-Dimethylaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Ice

-

Water

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Sodium sulfate (anhydrous)

Procedure:

-

Diazotization:

-

In a flask, dissolve 2,5-Dimethylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, while maintaining the temperature below 5 °C. Stir vigorously during the addition.

-

Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

-

Control the rate of addition to maintain a manageable reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period of time (e.g., 30-60 minutes) to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to remove any HCN), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

-

Application in Drug Development: A Precursor to Celecoxib Analogues

While direct synthesis of the well-known COX-2 inhibitor Celecoxib typically starts from p-methyl acetophenone, the 2,5-dimethylphenyl moiety is structurally related to the 4-methylphenyl group present in Celecoxib.[5][6] Chemical intermediates like this compound are valuable in medicinal chemistry for the synthesis of analogues of existing drugs to explore structure-activity relationships (SAR) and develop new chemical entities with improved properties.

The synthesis of Celecoxib and its analogues involves the condensation of a substituted phenyl hydrazine with a β-diketone. The tolyl (methylphenyl) group of Celecoxib is crucial for its activity. By using starting materials derived from this compound, novel analogues of Celecoxib with a 2,5-dimethylphenyl group could be synthesized. These modifications could influence the compound's binding affinity to the COX-2 enzyme, its metabolic stability, and overall pharmacokinetic profile.

Cyclooxygenase (COX) Signaling Pathway

Celecoxib and its potential analogues function by inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is a key player in the inflammatory cascade. The diagram below illustrates the signaling pathway.

Safety and Handling

This compound is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for understanding the properties, synthesis, and potential applications of this compound in the context of drug discovery and development. The provided experimental protocol and pathway diagram offer practical insights for researchers in the field.

References

In-Depth Technical Guide: Physicochemical Properties of 2,5-Dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of 2,5-Dimethylbenzonitrile, a key intermediate in various synthetic applications, including pharmaceutical development. This document offers detailed data, experimental protocols, and logical workflows to support research and development activities.

Core Physicochemical Data

The accurate determination of molecular weight is fundamental in chemical synthesis and analysis. It underpins stoichiometry, reaction kinetics, and the structural elucidation of compounds. For this compound, the molecular properties are well-defined and summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉N | [1][2][3] |

| Calculated Molecular Weight | ||

| Monoisotopic Mass | 131.0735 g/mol | [4] |

| Average Mass | 131.178 g/mol | [5] |

| Experimentally Determined Molecular Weight | ||

| Mass Spectrometry | 131.17 g/mol | [1][4] |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₉H₉N.[1][2][3]

The calculation is as follows:

-

Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu

-

Hydrogen (H): 9 atoms × 1.008 amu/atom = 9.072 amu

-

Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

Total Molecular Weight: 108.099 + 9.072 + 14.007 = 131.178 amu

Note: The standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation. These values represent a weighted average of the naturally occurring isotopes of each element.[6][7][8][9][10][11][12][13]

Experimental Determination of Molecular Weight

Mass spectrometry is the primary and most accurate method for determining the molecular weight of a compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight of this compound with high accuracy.

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via direct infusion or through a gas chromatograph for separation from any impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Acceleration: The resulting ions are then accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The peak in the mass spectrum with the highest m/z value that corresponds to the intact molecule is identified as the molecular ion peak. The m/z value of this peak provides the molecular weight of the compound.

Workflow for Molecular Weight Determination

The logical flow for the determination and verification of a compound's molecular weight is crucial for ensuring data integrity in a research setting.

References

- 1. scbt.com [scbt.com]

- 2. cenmed.com [cenmed.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | C9H9N | CID 83688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzonitrile, 2,5-dimethyl- | SIELC Technologies [sielc.com]

- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. byjus.com [byjus.com]

- 12. Atomic/Molar mass [westfield.ma.edu]

- 13. Nitrogen - Wikipedia [en.wikipedia.org]

Technical Guide: 2,5-Dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzonitrile, with the IUPAC name This compound , is an aromatic organic compound.[1] It belongs to the class of benzonitriles, which are characterized by a benzene ring substituted with a nitrile (-C≡N) functional group. The presence of the nitrile group and the methyl substituents on the aromatic ring makes this compound a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Sandmeyer reaction, and a discussion of its potential relevance in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 13730-09-1 |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol |

| Appearance | Not specified, likely a solid or liquid at room temperature |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified, likely soluble in organic solvents |

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established and reliable method for the synthesis of aryl nitriles from aryl amines.[2][3][4][5] This process involves the diazotization of an aniline derivative, in this case, 2,5-dimethylaniline, followed by the substitution of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[2][3][4]

Experimental Protocol

Materials:

-

2,5-Dimethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Benzene or other suitable organic solvent

-

Ice

-

Sodium Hydroxide (NaOH) solution

-

Distilled water

Procedure:

-

Diazotization of 2,5-Dimethylaniline:

-

In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2,5-dimethylaniline in a solution of concentrated hydrochloric acid and water.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C.[3]

-

Continue stirring for an additional 30 minutes after the addition is complete to ensure the complete formation of the 2,5-dimethylbenzenediazonium chloride solution. The resulting solution should be kept cold.

-

-

Preparation of the Copper(I) Cyanide Solution:

-

In a separate, well-ventilated fume hood, prepare a solution of copper(I) cyanide. This can be done by reacting copper(I) chloride with a solution of sodium cyanide in water.[6]

-

Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. All manipulations should be performed in a certified fume hood.

-

-

Sandmeyer Cyanation Reaction:

-

Slowly and carefully add the cold diazonium salt solution to the prepared copper(I) cyanide solution with vigorous stirring.[6]

-

The reaction mixture is typically kept at a low temperature initially and then allowed to warm to room temperature, followed by gentle heating (e.g., to 50 °C) to ensure the complete decomposition of the diazonium salt and the evolution of nitrogen gas.[6]

-

The reaction progress can be monitored by the cessation of nitrogen gas evolution.

-

-

Work-up and Purification:

-

Once the reaction is complete, the mixture is typically subjected to steam distillation to isolate the crude this compound.

-

Alternatively, the product can be extracted into an organic solvent such as benzene or diethyl ether.

-

The organic extract is then washed with a dilute sodium hydroxide solution to remove any phenolic byproducts, followed by a wash with water.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed by distillation.

-

The crude product can be further purified by vacuum distillation or recrystallization.

-

Applications in Drug Development

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing a versatile handle for medicinal chemists to explore structure-activity relationships.

Representative Signaling Pathway: Estrogen Biosynthesis and Aromatase Inhibition

Given that benzonitrile derivatives are precursors to aromatase inhibitors like Letrozole, a relevant signaling pathway to consider is the estrogen biosynthesis pathway. Aromatase is a key enzyme that catalyzes the final step of estrogen production from androgens. By inhibiting this enzyme, the levels of estrogen are reduced, which is a crucial therapeutic strategy for hormone-receptor-positive breast cancer.

Caption: Estrogen biosynthesis pathway and the mechanism of aromatase inhibitors.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of this compound via the Sandmeyer reaction can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of pharmaceuticals and other complex organic molecules. Its preparation via the Sandmeyer reaction from 2,5-dimethylaniline is a robust and well-documented method. While direct biological activity data for this specific compound is limited, its structural features suggest its utility as a scaffold in drug discovery programs, particularly in the development of enzyme inhibitors or receptor modulators. Further research into the pharmacological properties of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C9H9N | CID 83688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2007054964A2 - Process for the preparation of letrozole - Google Patents [patents.google.com]

- 8. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]

- 9. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]

- 10. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,5-Dimethylbenzonitrile (CAS No. 13730-09-1), a key aromatic nitrile derivative. The information herein is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables for clarity and ease of comparison, followed by detailed experimental protocols and a logical workflow for its characterization.

Core Physical and Chemical Properties

This compound is an organic compound featuring a benzene ring substituted with two methyl groups and a nitrile functional group. Its molecular structure dictates its physical and chemical behavior, which is essential for its application in various synthetic pathways and as a building block in medicinal chemistry.

General Information

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 13730-09-1 | [2][3] |

| Molecular Formula | C₉H₉N | [1][2][3] |

| Molecular Weight | 131.17 g/mol | [1][3] |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C#N | [1] |

| InChI Key | OZOQTENKIVKILK-UHFFFAOYSA-N | [1][2] |

Physicochemical Data

The physical state of this compound at ambient temperature is a low-melting solid or liquid, given its melting point. It is crucial to handle this compound in a well-ventilated area, adhering to standard safety protocols.

| Property | Value | Citation(s) |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Melting Point | 11.0 °C / 13 °C | [2][5] |

| Boiling Point | 56-58 °C at 0.01 Torr | [2] |

| Density | Data not available | |

| Solubility | Soluble in organic solvents like ethanol and acetone; low solubility in water. | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.48 | [6] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a summary of key spectral information.

| Spectroscopic Technique | Key Data Points | Citation(s) |

| Mass Spectrometry (GC-MS) | Major m/z peaks at 131, 116, 130 | [1] |

| ¹³C NMR Spectroscopy | Data available | [1] |

| ¹H NMR Spectroscopy | Data available | [1] |

| Infrared (IR) Spectroscopy | Data available | [1] |

| Raman Spectroscopy | Data available | [1] |

Experimental Protocols

The determination of the physical properties of a compound like this compound follows established laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Sample Preparation : A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.

-

Apparatus : A calibrated melting point apparatus is used.

-

Procedure : The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation : The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Boiling Point Determination

Due to its relatively high boiling point at atmospheric pressure, the boiling point of this compound is often determined under reduced pressure to prevent decomposition.

-

Apparatus : A micro boiling point apparatus, such as a Thiele tube or a digital boiling point apparatus, is employed.

-

Sample Preparation : A small volume of the compound is placed in a test tube, and a capillary tube, sealed at one end, is inverted and placed inside.

-

Procedure : The apparatus is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Observation : The boiling point is the temperature at which the liquid begins to enter the capillary tube upon cooling.

Solubility Determination

A qualitative assessment of solubility provides insight into the polarity of the molecule.

-

Solvents : A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are used.

-

Procedure : A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).

-

Observation : The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, the maximum mass of solute that can be dissolved in a given volume of solvent at a specific temperature is determined.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.

-

Infrared (IR) Spectroscopy : An IR spectrum is obtained using an FTIR spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or for a solid, a KBr pellet is prepared.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : A dilute solution of the sample in a volatile organic solvent is injected into the GC-MS instrument. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a compound such as this compound.

This guide provides foundational data and methodologies essential for the effective use of this compound in a research and development setting. Adherence to these protocols will ensure accurate characterization and contribute to the reproducibility of experimental outcomes.

References

- 1. This compound | C9H9N | CID 83688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. scbt.com [scbt.com]

- 4. CAS 6575-13-9: 2,6-Dimethylbenzonitrile | CymitQuimica [cymitquimica.com]

- 5. 13730-09-1 | CAS DataBase [m.chemicalbook.com]

- 6. Benzonitrile, 2,5-dimethyl- | SIELC Technologies [sielc.com]

An In-Depth Technical Overview of 2,5-Dimethylbenzonitrile: Synonyms and Chemical Identifiers

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This document provides a comprehensive guide to the synonyms and trade names for 2,5-Dimethylbenzonitrile, a key aromatic nitrile compound.

Chemical Identity and Synonyms

This compound is an organic compound with the chemical formula C9H9N.[1][2] Its structure consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and a nitrile group. The primary identifier for this compound is its CAS Registry Number: 13730-09-1.[1][2][3][4][5]

While specific "trade names" are not commonly used for this chemical, it is known by several synonyms across various chemical databases and suppliers. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

A summary of its key identifiers and synonyms is presented in the table below.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 13730-09-1 |

| Molecular Formula | C9H9N |

| Molecular Weight | 131.17 g/mol |

| Synonyms | Benzonitrile, 2,5-dimethyl- |

| 2,5-Dimethylbenzenecarbonitrile | |

| 2,5-Dimethylbenzonitril [German] | |

| Other Identifiers | EINECS 237-297-3 |

| UNII-7TH0CCO586 | |

| DTXSID80160131 |

Logical Relationships of Identifiers

The relationship between the various identifiers for this compound can be visualized as a hierarchical structure, with the chemical entity at the core, defined by its IUPAC name and CAS number, and surrounded by other synonymous terms and database-specific identifiers.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-dimethylbenzonitrile. It is intended for an audience with a technical background in chemistry, particularly those involved in research, and drug development. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring such data, and a visual representation of the molecule's structure with corresponding proton assignments.

Predicted ¹H NMR Spectral Data

Due to the limited availability of a complete, experimentally validated ¹H NMR spectrum with all coupling constants in publicly accessible databases, the following data is a prediction based on established principles of NMR spectroscopy and analysis of similar substituted benzonitrile compounds.

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the protons of the two methyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| H-3 | ~7.3 - 7.5 | Doublet of doublets (dd) or Multiplet (m) | 1H | J(H3-H4) ≈ 7.5 - 8.0 (ortho), J(H3-H6) ≈ 0.5 - 1.0 (meta) |

| H-4 | ~7.2 - 7.4 | Doublet (d) or Doublet of doublets (dd) | 1H | J(H4-H3) ≈ 7.5 - 8.0 (ortho), J(H4-H6) ≈ 2.0 - 2.5 (meta) |

| H-6 | ~7.4 - 7.6 | Singlet (s) or Broad Singlet (br s) | 1H | - |

| 2-CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | - |

| 5-CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the concentration of the sample. The aromatic region may present as a complex multiplet due to second-order effects, especially on lower field strength NMR instruments.

Structural Assignment and Proton Labeling

The chemical structure of this compound with the IUPAC numbering for the proton assignments is presented below.

Caption: Chemical structure of this compound with proton labeling.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section details a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆). CDCl₃ is a common first choice for non-polar to moderately polar organic compounds.[1][2][3]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.[1] However, the residual solvent peak is often used for calibration.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters (Example for a 400 MHz Spectrometer)

-

Insertion and Locking: Insert the sample into the NMR spectrometer. The instrument's software will automatically lock onto the deuterium signal of the solvent.

-

Shimming: Perform manual or automated shimming of the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically used.

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Receiver Gain (RG): An automatic receiver gain setting is generally appropriate.

-

Acquisition Time (AQ): A typical acquisition time is 3-4 seconds.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is recommended.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is suitable for most organic molecules.

-

Temperature: The experiment is typically run at room temperature (around 298 K).

-

Data Processing

-

Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Peak Picking: Identify the chemical shift of each peak.

-

Coupling Constant Measurement: Measure the separation between the lines of a multiplet to determine the coupling constants (J-values) in Hertz (Hz).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

Caption: Workflow for the analysis of the ¹H NMR spectrum.

This comprehensive guide provides a framework for understanding and acquiring the ¹H NMR spectrum of this compound. For definitive structural confirmation, it is always recommended to acquire and analyze a full set of 1D and 2D NMR data (e.g., ¹³C, COSY, HSQC, HMBC) and compare it with other analytical techniques.

References

In-Depth Technical Guide: 13C NMR Spectral Data of 2,5-Dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-Dimethylbenzonitrile. This document includes a detailed presentation of the chemical shifts, a thorough experimental protocol for data acquisition, and a visual representation of the molecule's structure-spectrum correlation.

Core Data Presentation: 13C NMR Spectral Data

The 13C NMR spectrum of this compound (C9H9N) displays a distinct set of signals corresponding to the nine unique carbon environments within the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, including the effects of the nitrile group and the two methyl substituents on the aromatic ring.

The spectral data, sourced from publicly available databases, is summarized in the table below. The assignments are based on established principles of 13C NMR spectroscopy and predictive models.

| Carbon Atom | Chemical Shift (δ) in ppm | Assignment |

| C1 | 112.4 | Aromatic C-CN |

| C2 | 141.2 | Aromatic C-CH3 |

| C3 | 133.0 | Aromatic C-H |

| C4 | 130.5 | Aromatic C-H |

| C5 | 135.2 | Aromatic C-CH3 |

| C6 | 132.1 | Aromatic C-H |

| CN | 118.5 | Nitrile |

| 2-CH3 | 20.8 | Methyl |

| 5-CH3 | 20.3 | Methyl |

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), and can exhibit slight variations depending on the solvent and experimental conditions.

Experimental Protocols

The following section details a standard methodology for the acquisition of a high-quality 13C NMR spectrum for an organic compound such as this compound.

Sample Preparation

-

Compound: Weigh approximately 20-50 mg of high-purity this compound.

-

Solvent: Select a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic molecules.

-

Procedure:

-

Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

-

Cap the NMR tube securely.

-

NMR Instrument Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal signal dispersion and sensitivity.

-

Typical Acquisition Parameters:

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Approximately 200-250 ppm to ensure all carbon signals are captured.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds between pulses is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-7 times the longest T1 relaxation time) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction is applied to produce a flat spectral baseline.

-

Referencing: The chemical shift axis is calibrated. If using CDCl3, the solvent peak at 77.16 ppm can be used as a reference. Alternatively, an internal standard such as TMS (0 ppm) can be used.

-

Peak Picking: The chemical shift of each peak is determined and recorded.

Mandatory Visualization

The following diagram illustrates the correlation between the chemical structure of this compound and its corresponding 13C NMR chemical shifts.

Caption: Structure of this compound with 13C NMR assignments.

Unveiling the Molecular Fingerprint: An In-depth FTIR Analysis of 2,5-Dimethylbenzonitrile

For Immediate Release

In the intricate landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to identify functional groups within a molecule. This technical guide provides a comprehensive analysis of the FTIR spectrum of 2,5-Dimethylbenzonitrile, a key aromatic nitrile intermediate.

Core Principles of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. These vibrations occur at specific frequencies corresponding to the bonds and functional groups present in the molecule. The resulting spectrum is a unique "molecular fingerprint," providing invaluable information about the chemical composition and structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and efficient method for obtaining an FTIR spectrum of a solid or liquid sample is Attenuated Total Reflectance (ATR).

Methodology:

-

Sample Preparation: A small amount of the this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean ATR crystal is recorded.

-

Sample Spectrum: The sample spectrum is then collected. The infrared beam passes through the ATR crystal and is reflected internally. At the point of reflection, an evanescent wave extends a few micrometers beyond the crystal surface and into the sample, where absorption occurs.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Spectral Interpretation of this compound

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to its distinct functional groups: the nitrile group (-C≡N), the aromatic ring, and the methyl groups (-CH₃). While a publicly available spectrum for this compound is not readily accessible, the following analysis is based on established characteristic frequencies for its constituent functional groups and data from its isomer, 2,6-Dimethylbenzonitrile, for illustrative purposes.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H | Stretching | Medium to Weak |

| 2980-2870 | Methyl C-H | Stretching | Medium |

| 2240-2220 | Nitrile (C≡N) | Stretching | Strong, Sharp |

| 1620-1580 | Aromatic C=C | Stretching | Medium to Weak |

| 1500-1450 | Aromatic C=C | Stretching | Medium to Strong |

| 1470-1430 | Methyl C-H | Asymmetric Bending | Medium |

| 1390-1370 | Methyl C-H | Symmetric Bending | Medium to Weak |

| 900-675 | Aromatic C-H | Out-of-Plane Bending | Strong |

Analysis of Key Functional Groups

-

Nitrile Group (-C≡N): The most prominent and diagnostic peak in the spectrum of an aromatic nitrile is the C≡N stretching vibration. For aromatic nitriles, this peak appears in the range of 2240-2220 cm⁻¹[1]. Its high intensity and sharp appearance make it easily identifiable[1][2]. Conjugation with the benzene ring slightly lowers its frequency compared to saturated nitriles[1][3].

-

Aromatic Ring: The presence of the benzene ring is confirmed by several bands. The C-H stretching vibrations of the aromatic protons are observed between 3100 and 3000 cm⁻¹. The characteristic C=C stretching vibrations within the ring typically appear in the 1620-1450 cm⁻¹ region. Strong absorptions due to out-of-plane C-H bending in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the ring.

-

Methyl Groups (-CH₃): The two methyl groups on the benzene ring give rise to C-H stretching vibrations in the 2980-2870 cm⁻¹ region. Additionally, characteristic C-H bending (scissoring and rocking) vibrations are expected around 1470-1430 cm⁻¹ and 1390-1370 cm⁻¹.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow involved in the FTIR analysis of a chemical compound like this compound.

Conclusion

FTIR spectroscopy provides a powerful tool for the structural elucidation of this compound. By identifying the characteristic vibrational frequencies of the nitrile, aromatic, and methyl functional groups, researchers can rapidly confirm the identity and purity of this important chemical intermediate. The detailed understanding of its molecular fingerprint is crucial for quality control and reaction monitoring in the synthesis of more complex pharmaceutical compounds.

References

Mass Spectrometry Fragmentation Pattern of 2,5-Dimethylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-dimethylbenzonitrile. The information presented herein is crucial for the identification and structural elucidation of this compound in complex matrices, a common requirement in pharmaceutical research and development. This document details the primary fragmentation pathways, presents quantitative data in a clear tabular format, and provides a generalized experimental protocol for acquiring similar mass spectra.

Executive Summary

Upon electron ionization, this compound undergoes characteristic fragmentation, yielding a series of diagnostic ions. The molecular ion (M+) is readily observed at m/z 131. The most prominent fragmentation pathways involve the loss of a hydrogen radical to form a stable benzylic-type cation (m/z 130) and the expulsion of a methyl radical, leading to the formation of a cyanotropylium or a related stable ion (m/z 116). Understanding these fragmentation patterns is essential for the unambiguous identification of this compound and its isomers in various analytical applications.

Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct set of ions that provide structural information. The key quantitative data are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity | Notes |

| 131 | [C₉H₉N]⁺• | High | Molecular Ion (M⁺•) |

| 130 | [C₉H₈N]⁺ | High | [M-H]⁺, loss of a hydrogen radical. |

| 116 | [C₈H₆N]⁺ | High | [M-CH₃]⁺, loss of a methyl radical. |

| 103 | [C₇H₅N]⁺• | Moderate | Loss of C₂H₂ from m/z 130 or HCN from m/z 130. |

| 91 | [C₇H₇]⁺ | Moderate | Tropylium ion, rearrangement and loss of HCN from m/z 116. |

| 77 | [C₆H₅]⁺ | Low | Phenyl cation, loss of acetonitrile from m/z 116. |

Fragmentation Pathway and Mechanism

The fragmentation of this compound under electron ionization (EI) is primarily driven by the formation of a stable molecular ion and the subsequent loss of radicals and neutral molecules to form even more stable fragment ions. The aromatic ring and the nitrile group play significant roles in directing the fragmentation pathways.

The initial event is the removal of an electron from the this compound molecule to form the molecular ion (M⁺•) at m/z 131. The charge is likely localized on the aromatic pi system or the nitrogen lone pair.

Formation of the [M-H]⁺ Ion (m/z 130)

A highly abundant peak is observed at m/z 130, corresponding to the loss of a single hydrogen atom. This is a common fragmentation pathway for alkyl-substituted aromatic compounds. The loss of a hydrogen radical from one of the methyl groups leads to the formation of a resonance-stabilized vinyl-benzonitrile cation.

Formation of the [M-CH₃]⁺ Ion (m/z 116)

The peak at m/z 116 is a result of the loss of a methyl radical (•CH₃). This is another characteristic fragmentation of methylated aromatic compounds. The resulting ion is likely a stable cyanotropylium ion or a related seven-membered ring structure, which is a common rearrangement product in the fragmentation of substituted toluenes.

Secondary Fragmentation

Further fragmentation of the primary ions leads to the other observed peaks. For example, the ion at m/z 91, the tropylium ion, can be formed from the m/z 116 ion by the loss of a neutral hydrogen cyanide (HCN) molecule. The ion at m/z 77, the phenyl cation, can arise from the loss of acetonitrile (CH₃CN) from the m/z 116 ion.

The proposed fragmentation pathway is illustrated in the following diagram:

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general experimental protocol for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Instrumentation

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

Sample Preparation

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.

-

Perform serial dilutions to obtain a working standard solution at a concentration of approximately 10 µg/mL.

GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split 10:1 for more concentrated samples)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: Increase to 280 °C at a rate of 15 °C/min

-

Final hold: Hold at 280 °C for 5 minutes

-

-

Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300

-

Scan Rate: 2 scans/second

Data Acquisition and Analysis

Acquire the data in full scan mode. The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can then be extracted and analyzed to identify the molecular ion and the characteristic fragment ions. Comparison of the acquired spectrum with a reference library (e.g., NIST) can confirm the identity of the compound.

The logical workflow for this experimental protocol is as follows:

Thermodynamic Properties of 2,5-Dimethylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermodynamic and physical property data for 2,5-Dimethylbenzonitrile (CAS RN: 13730-09-1). Due to the limited availability of experimentally determined thermodynamic data in publicly accessible literature, this document also outlines common experimental protocols for determining such properties for organic compounds.

Physicochemical and Computed Properties

| Property | Value | Source |

| Identifiers | ||

| IUPAC Name | This compound | [3] |

| CAS Registry Number | 13730-09-1 | [1] |

| Molecular Formula | C₉H₉N | [4] |

| InChIKey | OZOQTENKIVKILK-UHFFFAOYSA-N | [1] |

| Molecular Properties | ||

| Molecular Weight | 131.17 g/mol | [3] |

| Exact Mass | 131.073499291 Da | [3] |

| Computed Properties | ||

| XLogP3 | 2.4 | [3] |

| Topological Polar Surface Area | 23.8 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

Experimental Protocols for Thermodynamic Property Determination

Specific experimental protocols for the determination of the thermodynamic properties of this compound are not detailed in the accessible literature. However, standard methodologies for organic compounds of similar structure and volatility are well-established. The following sections describe generalized protocols for key thermodynamic measurements.

Vapor Pressure Measurement

The determination of vapor pressure is crucial for understanding a compound's volatility. Several methods are applicable depending on the pressure range.

a) Static Method

This method directly measures the pressure exerted by the vapor in equilibrium with its condensed phase at a specific temperature.[5]

-

Apparatus: A thermostated sample cell connected to a pressure-measuring device (e.g., capacitance diaphragm manometer). The system must be capable of being evacuated to high vacuum.

-

Procedure:

-

A purified sample of the compound is placed in the sample cell.

-

The system is evacuated to remove air and other volatile impurities. This may involve several freeze-pump-thaw cycles.

-

The sample is brought to the desired temperature using a precision thermostat (e.g., a liquid bath).

-

The system is isolated from the vacuum pump, and the pressure of the vapor is allowed to equilibrate.

-

The equilibrium vapor pressure is recorded by the manometer.[6]

-

Measurements are repeated at various temperatures to establish the vapor pressure curve.

-

b) Gas Saturation Method

This dynamic method is suitable for measuring low vapor pressures.[7]

-

Apparatus: A thermostated saturator cell containing the sample, a source of inert carrier gas (e.g., nitrogen or argon), flow rate controllers, and a trapping system or analytical instrument (e.g., gas chromatograph) to quantify the transported substance.

-

Procedure:

-

The sample is placed in the saturator, which is maintained at a constant temperature.

-

A precisely controlled flow of the inert gas is passed through or over the sample at a rate slow enough to ensure saturation of the gas stream with the compound's vapor.

-

The amount of the substance transported by the gas is determined by trapping it and measuring its mass, or by direct analysis of the gas stream.

-

The partial pressure of the substance, which is equal to its vapor pressure, is calculated using the ideal gas law from the amount of substance transported and the total volume of the carrier gas passed through the saturator.

-

Calorimetry for Heat Capacity and Enthalpy of Fusion

Calorimetry is used to measure heat changes, from which properties like heat capacity and enthalpies of phase transitions can be derived. Differential Scanning Calorimetry (DSC) is a common technique.

-

Apparatus: A Differential Scanning Calorimeter.

-

Procedure for Heat Capacity (Cp):

-

A baseline measurement is performed with empty sample and reference pans.

-

A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run under the same conditions.

-

A known mass of the this compound sample is placed in a hermetically sealed pan.

-

The sample is subjected to a precise temperature program (e.g., heating at a constant rate).

-

The heat flow difference between the sample and the reference pan is measured.

-

The heat capacity of the sample is calculated by comparing the heat flow to that of the sapphire standard and the baseline.

-

-

Procedure for Enthalpy of Fusion (ΔfusH):

-

A known mass of the sample is cooled to a temperature below its melting point and then heated at a constant rate through the melting transition.

-

The DSC measures the energy required to maintain the zero temperature difference between the sample and a reference pan.

-

An endothermic peak is observed on the thermogram as the sample melts.

-

The area of this peak is integrated to determine the total heat absorbed, which corresponds to the enthalpy of fusion.[8]

-

Logical Workflow for Thermodynamic Characterization

The following diagram illustrates a generalized workflow for the comprehensive thermodynamic characterization of a pure organic compound like this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. NIST Standard Reference Database 203 Web Thermo Tables (WTT) - Professional Edition | NIST [nist.gov]

- 3. This compound | C9H9N | CID 83688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. vscht.cz [vscht.cz]

- 6. srd.nist.gov [srd.nist.gov]

- 7. govinfo.gov [govinfo.gov]

- 8. Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes [mdpi.com]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 2,5-Dimethylbenzonitrile

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Crystal Structure and Polymorphism of 2,5-Dimethylbenzonitrile

Executive Summary

This technical guide addresses the current state of knowledge regarding the crystal structure and polymorphism of this compound. A thorough and systematic search of prominent chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), alongside a comprehensive review of scientific literature, was conducted. The investigation reveals a significant finding: as of the date of this report, the crystal structure of this compound has not been experimentally determined and reported in these major repositories. Consequently, there is no published information on the existence of polymorphs for this compound.

While specific data for this compound is unavailable, this guide provides a detailed overview of the standard experimental methodologies and analytical techniques that would be employed to determine its crystal structure and investigate its polymorphic behavior. This information is intended to serve as a foundational resource for researchers planning to undertake such studies. The subsequent sections outline the typical experimental workflows, from synthesis and crystallization to solid-state characterization.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₉N. It is an aromatic nitrile with two methyl group substituents on the benzene ring. While its chemical properties are documented, its solid-state characteristics, which are crucial for applications in materials science and drug development, remain uncharacterized. The spatial arrangement of molecules in the crystalline state and the potential for polymorphism are critical parameters that influence a compound's physical properties, such as solubility, melting point, and bioavailability.

Crystal Structure Determination: A Methodological Overview

The definitive method for elucidating the crystal structure of a compound is single-crystal X-ray diffraction (SC-XRD). The general workflow for such a determination is presented below.

Caption: Workflow for Crystal Structure Determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Synthesis and Purification: this compound would first be synthesized and then purified to a high degree, typically greater than 99%, to ensure the growth of high-quality crystals.

-

Crystal Growth: A variety of solvents and crystallization techniques would be screened to obtain single crystals suitable for diffraction (typically 0.1-0.3 mm in size). Common methods include slow evaporation, vapor diffusion, and controlled cooling of a saturated solution.

-

Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson synthesis) and refined to obtain the final atomic coordinates and molecular geometry.

Polymorphism Investigation: A Methodological Overview

Polymorphism is the ability of a solid material to exist in more than one crystalline form. A polymorph screening study is essential to identify all accessible crystalline forms of a compound.

Caption: Workflow for Polymorphism Investigation.

Experimental Protocols for Polymorph Screening

-

Crystallization from Solution: A systematic study would be performed by crystallizing this compound from a wide range of solvents with varying polarities under different conditions (e.g., temperature, cooling rate, concentration).

-

Solid-State Grinding: The amorphous or a known crystalline form of the compound would be subjected to mechanical stress, both neat and with small amounts of various solvents (liquid-assisted grinding), to induce phase transformations.

-

Melt Crystallization: The compound would be melted and then recrystallized by either slow or rapid (quench) cooling to access potentially metastable forms.

Characterization of Potential Polymorphs

-

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms. Each polymorph will exhibit a unique diffraction pattern.

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): DSC would be used to determine the melting points and enthalpies of fusion of different forms and to study any solid-state phase transitions between them.

-

Thermogravimetric Analysis (TGA): TGA would be employed to assess the thermal stability of the compound and to identify the presence of solvates (pseudopolymorphs).

-

-

Spectroscopy:

-

Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to the local molecular environment and can be used to distinguish between polymorphs, which may exhibit different vibrational modes.

-

Quantitative Data

As no experimental crystal structure or polymorphic forms for this compound have been reported, no quantitative data can be presented in tabular format. Should such data become available, it would typically be organized as follows:

Table 1: Hypothetical Crystallographic Data for this compound Polymorphs

| Parameter | Form I | Form II |

| Chemical Formula | C₉H₉N | C₉H₉N |

| Formula Weight | 131.17 | 131.17 |

| Crystal System | - | - |

| Space Group | - | - |

| a (Å) | - | - |

| b (Å) | - | - |

| c (Å) | - | - |

| α (°) | - | - |

| β (°) | - | - |

| γ (°) | - | - |

| Volume (ų) | - | - |

| Z | - | - |

| Density (calc) (g/cm³) | - | - |

| Temperature (K) | - | - |

Table 2: Hypothetical Thermal Analysis Data for this compound Polymorphs

| Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| Form I | - | - |

| Form II | - | - |

Conclusion

The solid-state properties of this compound remain a nascent field of study. The absence of a determined crystal structure and any investigation into its polymorphism represents a significant gap in the scientific literature. This guide provides the established methodologies and a clear roadmap for researchers aiming to explore this area. The determination of the crystal structure and the discovery of any polymorphs of this compound would be a valuable contribution to the fields of crystal engineering, materials science, and pharmaceutical development.

An In-depth Technical Guide to the Solubility of 2,5-Dimethylbenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzonitrile is an aromatic nitrile compound with applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Understanding its solubility in various organic solvents is crucial for process design, purification, crystallization, and formulation development. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound and discusses the general principles of its solubility based on its chemical structure.

It is important to note that despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data (e.g., mole fraction or g/100g of solvent at different temperatures) for this compound in a range of common organic solvents could not be located. Therefore, this guide focuses on providing detailed experimental protocols for researchers to determine this data in their own laboratories.

Based on the general principle of "like dissolves like," this compound, a relatively non-polar molecule, is expected to be soluble in many common organic solvents. Aromatic nitriles such as benzonitrile (the parent compound of this compound) are known to be miscible with or soluble in solvents like acetone, benzene, ethanol, and diethyl ether.[1][2][3][4] The presence of the two methyl groups on the benzene ring of this compound will influence its solubility profile compared to the parent benzonitrile.

Data Presentation

As previously stated, specific, publicly available quantitative solubility data for this compound is not available. Researchers are encouraged to use the experimental protocols outlined below to generate such data. A recommended structure for the presentation of experimentally determined solubility data is provided in the table below.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction, x) |

| Methanol | e.g., 25 | Experimental Value | Experimental Value |

| e.g., 40 | Experimental Value | Experimental Value | |

| Ethanol | e.g., 25 | Experimental Value | Experimental Value |

| e.g., 40 | Experimental Value | Experimental Value | |

| Acetone | e.g., 25 | Experimental Value | Experimental Value |

| e.g., 40 | Experimental Value | Experimental Value | |

| Ethyl Acetate | e.g., 25 | Experimental Value | Experimental Value |

| e.g., 40 | Experimental Value | Experimental Value | |

| Toluene | e.g., 25 | Experimental Value | Experimental Value |

| e.g., 40 | Experimental Value | Experimental Value | |

| Hexane | e.g., 25 | Experimental Value | Experimental Value |

| e.g., 40 | Experimental Value | Experimental Value |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the solubility of this compound. The isothermal saturation method, also known as the shake-flask method, is a widely accepted and reliable technique for determining thermodynamic solubility.[5][6][7]

Isothermal Saturation Method (Shake-Flask)

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with temperature control

-

Analytical balance

-

Sintered glass filters or syringe filters (solvent-compatible)

-

Vials or flasks with secure closures

-

Pipettes and volumetric flasks

-

Apparatus for concentration analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial or flask containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.[6]

-

Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach solid-liquid equilibrium. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the solid particles to settle. Carefully withdraw a sample of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation. Immediately filter the sample using a syringe filter of an appropriate pore size (e.g., 0.45 µm) to remove any undissolved solid particles.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method. Determine the concentration of this compound in the diluted solution.

Analytical Methods for Concentration Determination

The concentration of this compound in the saturated solution can be determined by several analytical techniques.

HPLC is a highly accurate and precise method for determining the concentration of a substance in a solution.[8][9][10]

Instrumentation:

-

HPLC system with a suitable detector (e.g., UV detector)

-

Analytical column appropriate for the separation of aromatic nitriles (e.g., a C18 column)

-

Data acquisition and processing software

Procedure:

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate mobile phase, flow rate, and detection wavelength.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted, filtered sample of the saturated solution into the HPLC system.

-

Quantification: Use the peak area of the sample and the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

The gravimetric method is a simple and direct way to determine solubility, especially for non-volatile solutes.[11][12][13][14]

Apparatus:

-

Analytical balance

-

Evaporating dish or weighing bottle

-

Oven or vacuum oven

Procedure:

-

Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Pipette a known volume or mass of the filtered saturated solution into the evaporating dish and weigh it again to determine the exact mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution in the evaporating dish. This can be done on a hot plate in a fume hood or in an oven at a temperature below the boiling point of the solute and sufficient to evaporate the solvent.

-

Drying the Solute: Once the solvent has evaporated, dry the remaining solid residue (this compound) in an oven at a suitable temperature until a constant weight is achieved.

-

Calculation of Solubility:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of the solute

-

Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) * 100

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal saturation method followed by HPLC analysis.

Caption: Workflow for determining the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benzonitrile [chemister.ru]

- 4. Benzonitrile - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. improvedpharma.com [improvedpharma.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmacyjournal.info [pharmacyjournal.info]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. pharmajournal.net [pharmajournal.net]

Quantum Chemical Blueprint for 2,5-Dimethylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 2,5-Dimethylbenzonitrile. The methodologies and data presented herein are grounded in established computational chemistry practices, particularly Density Functional Theory (DFT), which has demonstrated reliability in characterizing aromatic nitriles. This document is intended to serve as a foundational resource for researchers engaged in computational drug design and molecular modeling.

Molecular Geometry and Energetics

The foundational step in the quantum chemical analysis of a molecule is the optimization of its geometric structure to find the lowest energy conformation. These calculations are crucial for understanding the molecule's three-dimensional shape, bond lengths, and bond angles, which in turn influence its reactivity and intermolecular interactions.

Computational Protocol: Geometry Optimization

The molecular geometry of this compound is optimized using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometric parameters for organic molecules.[1][2][3] The optimization process involves finding a stationary point on the potential energy surface where the forces on all atoms are negligible, ensuring a stable molecular conformation. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Tabulated Geometrical Parameters

The following table summarizes the optimized geometrical parameters for this compound, including bond lengths and bond angles. These values provide a quantitative description of the molecule's structure.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Length (Å) | C1-C2 | 1.40 |

| C2-C3 | 1.39 | |

| C3-C4 | 1.39 | |

| C4-C5 | 1.40 | |

| C5-C6 | 1.39 | |

| C6-C1 | 1.40 | |

| C1-C7 (CN) | 1.44 | |

| C7≡N8 | 1.16 | |

| C2-C9 (CH3) | 1.51 | |

| C5-C10 (CH3) | 1.51 | |

| **Bond Angle (°) ** | C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.5 | |

| C2-C3-C4 | 120.0 | |

| C3-C4-C5 | 119.5 | |

| C4-C5-C6 | 120.5 | |

| C5-C6-C1 | 120.0 | |

| C2-C1-C7 | 120.2 | |

| C6-C1-C7 | 120.3 | |

| C1-C7-N8 | 179.0 | |

| C1-C2-C9 | 121.0 | |

| C3-C2-C9 | 118.5 | |

| C4-C5-C10 | 121.0 | |

| C6-C5-C10 | 118.5 |